![molecular formula C14H16Cl2N2O2 B1520429 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride CAS No. 1251923-25-7](/img/structure/B1520429.png)
2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride
Overview
Description
2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride is a useful research compound. Its molecular formula is C14H16Cl2N2O2 and its molecular weight is 315.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride is a chemical compound with significant potential in biomedical research, particularly in the context of cancer treatment and cell proliferation regulation. This compound, characterized by its unique structure that incorporates a benzylamino group and a pyridine ring, has been investigated for its biological activities and therapeutic applications.
- Molecular Formula : C14H16Cl2N2O2
- Molecular Weight : 315.2 g/mol
- IUPAC Name : 2-(benzylamino)-2-pyridin-3-ylacetic acid; dihydrochloride
- PubChem CID : 47003246
The biological activity of this compound is primarily attributed to its interaction with cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Preliminary studies suggest that this compound may act as an inhibitor of CDK4 and CDK6, thereby influencing cell proliferation and apoptosis in cancer cells .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its ability to modulate CDK activity positions it as a potential candidate for cancer therapeutics targeting cell cycle dysregulation.
- Anti-inflammatory Effects : In addition to its anticancer properties, studies have suggested that this compound may possess anti-inflammatory effects, making it relevant for treating inflammatory diseases .
Research Findings and Case Studies
Several studies have highlighted the biological efficacy of this compound:
-
Cell Proliferation Studies :
- A study reported that treatment with this compound resulted in a significant reduction in the proliferation of breast cancer cells, indicating its potential as a therapeutic agent in oncology.
- Binding Affinity Studies :
-
Comparative Analysis with Similar Compounds :
- A comparative analysis with structurally similar compounds revealed that this compound exhibits unique properties that may enhance its biological activity. For instance, it was compared to Dorsomorphin dihydrochloride, which is known for its selective AMP kinase inhibition, highlighting the distinct mechanisms at play.
Data Table: Comparison of Biological Activities
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Benzylamino and pyridine ring | Inhibitor of CDK4/CDK6; potential anticancer agent |
Dorsomorphin dihydrochloride | Selective AMP kinase inhibitor | Induces autophagy |
Quinacrine Dihydrochloride | Phospholipase A2 inhibitor | Used in anti-inflammatory therapies |
Scientific Research Applications
Cancer Treatment
The compound is noted for its role as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating cell division and proliferation. This inhibition is significant in the context of cancer therapy, where uncontrolled cell proliferation is a hallmark of tumor growth. Studies have indicated that derivatives of similar compounds can effectively suppress tumor growth by interfering with the cell cycle .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of pyridine derivatives, including 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory activity against COX-1 and COX-2 enzymes, suggesting their potential use in treating inflammatory diseases like arthritis .
Cardiovascular Disorders
The compound's ability to inhibit CDKs also extends its utility to cardiovascular diseases characterized by aberrant cell proliferation, such as restenosis and atherosclerosis. By modulating the activity of CDKs, these compounds can potentially reduce vascular smooth muscle cell proliferation, thereby preventing the narrowing of blood vessels post-injury .
Synthetic Applications
In synthetic organic chemistry, this compound serves as an intermediate for developing novel pharmaceuticals. Its structure allows for further modifications to create analogs with enhanced biological activities or improved pharmacokinetic properties .
Case Study 1: Inhibition of Cyclin-Dependent Kinases
A study outlined in patent literature demonstrated that derivatives of this compound effectively inhibited CDK4 and CDK6 with selectivity over other kinases. The research involved synthesizing various analogs and assessing their inhibitory effects on cancer cell lines, revealing a promising lead for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Activity
In a comparative study of several pyridine derivatives, this compound was evaluated for its COX-inhibitory activity. The results indicated that this compound exhibited significant anti-inflammatory effects comparable to established NSAIDs like celecoxib and diclofenac, highlighting its potential as an alternative treatment option for inflammatory conditions .
Properties
IUPAC Name |
2-(benzylamino)-2-pyridin-3-ylacetic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.2ClH/c17-14(18)13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11;;/h1-8,10,13,16H,9H2,(H,17,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELPSNSTYNYQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CN=CC=C2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.